molecular formula C23H22N4O2 B296538 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione

5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione

Cat. No. B296538
M. Wt: 386.4 g/mol
InChI Key: OYBFKXJCLJHRCG-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione in lab experiments include its high potency, specificity, and ease of synthesis. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione. These include investigating its potential therapeutic applications in cancer treatment, developing more efficient synthesis methods, and exploring its mechanism of action in greater detail.
Conclusion:
In conclusion, 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione involves several steps. The first step involves the condensation of 2,5-dimethylpyrrole-1-carboxaldehyde and 2-pyridinecarboxaldehyde in the presence of a base to form a Schiff base. The Schiff base is then reacted with 3-methylbenzylamine to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The final step involves the cyclization of the amine with ethyl chloroformate and sodium azide to form the desired compound.

Scientific Research Applications

5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(3-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential applications in various fields. It is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

(5E)-5-[(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)methylidene]-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H22N4O2/c1-15-7-6-8-18(11-15)14-26-22(28)20(25-23(26)29)13-19-12-16(2)27(17(19)3)21-9-4-5-10-24-21/h4-13H,14H2,1-3H3,(H,25,29)/b20-13+

InChI Key

OYBFKXJCLJHRCG-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=CC=CC=N4)C)/NC2=O

SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=N4)C)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=N4)C)NC2=O

Origin of Product

United States

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